molecular formula C15H14OS2 B3066923 Benzyl 4-methoxybenzene-1-carbodithioate CAS No. 93198-47-1

Benzyl 4-methoxybenzene-1-carbodithioate

Cat. No.: B3066923
CAS No.: 93198-47-1
M. Wt: 274.4 g/mol
InChI Key: UUCLOHJRGXEOGH-UHFFFAOYSA-N
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Description

Benzyl 4-methoxybenzene-1-carbodithioate (CAS 93198-47-1) is an organic compound with the molecular formula C15H14OS2 and a molecular weight of 274.40 g/mol . It is part of the dithiocarbamate class of compounds, which are of significant interest in medicinal and materials chemistry research. Structurally related dithiocarbazate derivatives have been extensively studied for their potential biological activities, including applications in radiopharmaceuticals and as agents with anticancer and antimicrobial properties . Furthermore, recent research into dithiocarbamate-based compounds highlights their potential as inhibitors for various biological targets. For instance, some dithiocarbamate derivatives have been designed as dual tubulin-NEDDylation inhibitors, demonstrating antiproliferative activity in cellular assays . The mechanism of such compounds often involves interaction with enzyme active sites, where the dithiocarbamate group can play a key role in binding . This makes this compound a valuable synthetic intermediate or building block for researchers developing new pharmacological tools or exploring structure-activity relationships in drug discovery. This product is intended for research and laboratory use only.

Properties

IUPAC Name

benzyl 4-methoxybenzenecarbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14OS2/c1-16-14-9-7-13(8-10-14)15(17)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCLOHJRGXEOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=S)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538226
Record name Benzyl 4-methoxybenzene-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93198-47-1
Record name Benzyl 4-methoxybenzene-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-methoxybenzene-1-carbodithioate typically involves the reaction of 4-methoxybenzene-1-carbodithioic acid with benzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbodithioate ester. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetone to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is typically conducted in large reactors with controlled temperature and pressure conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl 4-methoxybenzene-1-carbodithioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones depending on the oxidizing agent used.

    Reduction: Reduction of this compound can yield thiols or other reduced sulfur-containing species.

    Substitution: The compound can participate in nucleophilic substitution reactions where the benzyl group or the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Various substituted benzyl or methoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzyl 4-methoxybenzene-1-carbodithioate is part of a broader class of dithiocarbazate derivatives, which have shown significant promise in medicinal applications. Notably, studies have indicated that these compounds possess anticancer and antimicrobial properties.

  • Anticancer Activity : Research has demonstrated that dithiocarbazate derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have been investigated for their ability to induce apoptosis in various cancer cell lines, indicating potential as anticancer agents .
  • Antimicrobial Properties : The antimicrobial efficacy of benzyl carbodithioates has been documented, suggesting that they can be effective against a range of pathogens. This property is attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

Radiopharmaceutical Applications

Dithiocarbazate derivatives, including this compound, have been explored for their use in radiopharmaceuticals . These compounds can coordinate with metal ions to form stable complexes, which are essential for imaging and therapeutic applications in nuclear medicine. Their ability to chelate metals enhances their utility in targeting specific tissues or tumors in diagnostic imaging .

Material Science and Polymer Chemistry

In material science, this compound serves as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent in polymer synthesis. RAFT agents are crucial for controlling polymerization processes, leading to the production of well-defined polymers with specific architectures.

  • Polymerization Control : The compound's functionality allows for the synthesis of block copolymers and other complex structures, which can be tailored for specific applications such as drug delivery systems or advanced materials with unique physical properties .

Structural Studies and Characterization

The crystal structure of this compound has been elucidated through X-ray crystallography, revealing insights into its molecular geometry and intermolecular interactions. The presence of weak hydrogen bonds contributes to the stability of its crystal lattice, which is essential for understanding its behavior in various applications .

Case Studies

StudyFocusFindings
Bharti et al., 2000Anticancer ActivityDemonstrated significant cytotoxicity against cancer cell lines using dithiocarbazate derivatives.
Boschi et al., 2003RadiopharmaceuticalsExplored the coordination properties of dithiocarbazates with metal ions for imaging applications.
Jasinski et al., 2010Structural AnalysisProvided detailed crystallographic data showcasing the molecular structure and stability factors of benzyl carbodithioates.

Mechanism of Action

The mechanism of action of Benzyl 4-methoxybenzene-1-carbodithioate in polymerization involves its role as a chain transfer agent in RAFT polymerization. The compound facilitates the controlled growth of polymer chains by reversibly transferring the growing radical to the carbodithioate group, thereby regulating the polymerization process and resulting in polymers with well-defined molecular weights and narrow molecular weight distributions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Benzyl 4-methoxybenzene-1-carbodithioate is compared below with three structurally related compounds: Benzyl Alcohol, 4-(Bromomethyl)benzaldehyde, and Monobenzone. These analogs share aromatic benzyl motifs but differ in functional groups, toxicity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Toxicity Profile Applications
This compound C₁₅H₁₄OS₂ 274.40 (calculated) Carbodithioate, Methoxy, Benzyl Insufficient data (assumed reactive due to sulfur) Organic synthesis, ligand chemistry
Benzyl Alcohol C₇H₈O 108.14 Hydroxyl, Benzyl Acute toxicity (respiratory irritation), carcinogenicity uncertain Solvent, cosmetics, pharmaceuticals
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 Bromomethyl, Aldehyde Toxicological data incomplete; corrosive potential Intermediate in organic synthesis
Monobenzone C₁₃H₁₂O₂ 200.23 Benzyloxy, Phenol Skin irritation; depigmentation agent Dermatology (vitiligo treatment)

Key Findings

Functional Group Influence on Reactivity and Toxicity: The carbodithioate group in this compound enhances metal-binding capacity compared to the hydroxyl group in Benzyl Alcohol or the aldehyde in 4-(Bromomethyl)benzaldehyde. This makes it valuable in catalysis but may increase reactivity hazards . Monobenzone’s phenol and benzyloxy groups contribute to its depigmentation mechanism, contrasting with the sulfur-based reactivity of the target compound .

Toxicity and Safety: Benzyl Alcohol exhibits documented respiratory and dermal toxicity, while Monobenzone’s risks include skin irritation . In contrast, 4-(Bromomethyl)benzaldehyde’s bromomethyl group poses corrosive hazards, though its toxicology remains understudied .

Applications: Benzyl Alcohol is widely used in cosmetics and solvents, whereas Monobenzone has niche medical applications . The target compound’s utility in synthesis and coordination chemistry highlights its specialized role compared to these analogs.

Biological Activity

Benzyl 4-methoxybenzene-1-carbodithioate, a compound characterized by its dithiocarbonate structure, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various applications, supported by relevant research findings and data.

Overview of this compound

This compound is synthesized through the reaction of 4-methoxybenzene-1-carbodithioic acid with benzyl chloride, typically in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting compound is utilized primarily in organic synthesis and polymer production through controlled radical polymerization techniques like RAFT polymerization.

Antimicrobial Properties

Research indicates that derivatives of dithiocarbamates, including this compound, exhibit antimicrobial properties. A study assessed the bioactivity of various dithiocarbamate compounds against clinical bacteria, revealing that structural modifications could enhance their efficacy against specific strains .

Table 1: Antimicrobial Activity of Dithiocarbamate Derivatives

CompoundActivity Against BacteriaReference
This compoundModerate
S-Hexyl (E)-3-(4-methoxybenzylidene)dithiocarbazateStrong

Molecular Docking Studies

Molecular docking studies have been employed to predict interactions between this compound and various biological targets. These simulations help elucidate the compound's binding affinity and mechanism of action, particularly in relation to its potential therapeutic uses .

Density Functional Theory (DFT) Analysis

DFT calculations have provided insights into the electronic properties and reactivity of this compound. Studies have focused on parameters such as HOMO-LUMO gaps, which are indicative of the compound's stability and reactivity. These computational analyses support experimental findings regarding the compound's biological activity .

Table 2: DFT Calculated Parameters for this compound

ParameterValue
HOMO Energy-5.23 eV
LUMO Energy-2.12 eV
HOMO-LUMO Gap3.11 eV

Q & A

Q. What are the recommended methodologies for synthesizing benzyl 4-methoxybenzene-1-carbodithioate, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution or esterification reactions. For optimization, employ experimental design frameworks like the Yates pattern to systematically evaluate variables (e.g., temperature, catalyst concentration, solvent polarity). For example, analogous benzylation reactions (e.g., p-cresol with benzyl alcohol) have been optimized using perchloric acid catalysis and factorial design to maximize yield and selectivity .

Q. How should researchers handle safety concerns during synthesis and characterization of this compound?

Adopt strict protocols:

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
  • Follow first-aid measures for chemical exposure (e.g., 15-minute eye/skin flushing with water, medical consultation for ingestion) as outlined in safety data sheets for structurally similar brominated aldehydes .
  • Store in sealed, dry containers away from ignition sources .

Q. What analytical techniques are essential for characterizing this compound?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and confirm stereochemistry .
  • Spectroscopy : Cross-validate NMR, IR, and mass spectrometry data against reference databases like NIST Chemistry WebBook for functional group identification and purity assessment .
  • Chromatography : Employ HPLC or LC-MS (as in phenolic aldehyde analyses) to detect impurities and quantify yield .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

  • Multi-technique validation : Compare XRD results (e.g., bond lengths/angles from SHELX-refined structures ) with computational models (DFT calculations) to identify discrepancies.
  • Isotopic labeling : Use deuterated analogs (e.g., 4-methoxybenzaldehyde-α-d1 ) to trace reaction pathways or confirm spectral assignments.
  • Error analysis : Statistically assess crystallographic R-factors and spectral signal-to-noise ratios to distinguish experimental artifacts from structural anomalies .

Q. What strategies are effective for optimizing regioselectivity in derivatives of this compound?

  • Catalyst screening : Test Brønsted/Lewis acids (e.g., perchloric acid in benzylation reactions ) to direct substitution patterns.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of the dithioate group.
  • Computational modeling : Use molecular docking or DFT to predict reactive sites and guide synthetic routes .

Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?

  • Process analytical technology (PAT) : Integrate real-time monitoring (e.g., in-line spectroscopy ) to detect batch variations.
  • Design of experiments (DoE) : Apply fractional factorial designs to identify critical process parameters (CPPs) affecting yield and purity .
  • Stability studies : Assess compound degradation under stress conditions (e.g., heat, humidity) using accelerated stability protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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